BGT1 Inhibitory Potency Compared to BPDBA
The prototypical BGT1 inhibitor BPDBA (N-(1-benzylpiperidin-4-yl)-2,4-dichlorobenzamide) inhibits human BGT1 with an IC50 of 20 μM [1]. In the comprehensive SAR study, compound 26m—a 2,4-dichloro-substituted 3-pyridine analog with a modified linker—retained BGT1 inhibitory activity while exhibiting improved solubility and an improved off-target profile compared to BPDBA [1]. Although the exact IC50 of 2,4-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide has not been reported in the public domain, its structural features (2-methoxyethyl N-substituent and methylene-extended linker) map to the SAR region that modulates BGT1 potency and isoform selectivity, as established by the 71-analog study [1].
| Evidence Dimension | BGT1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not publicly reported; structurally positioned within the SAR series described in [1] |
| Comparator Or Baseline | BPDBA: IC50 = 20 μM at human BGT1 (noncompetitive inhibition) [1] |
| Quantified Difference | Quantitative difference cannot be calculated; structural analogy suggests retained or modulated BGT1 activity with potentially altered subtype selectivity versus BPDBA. |
| Conditions | Radioligand-based uptake assays at human BGT1 expressed in cell lines; details in [1] |
Why This Matters
The 2,4-dichlorobenzamide core establishes the scaffold as a BGT1-active chemotype, while the specific N-substituent and linker differentiate the compound from BPDBA in terms of selectivity, solubility, and off-target liability, all of which are critical for reproducible transporter pharmacology experiments.
- [1] Jørgensen, L. et al. J. Med. Chem. 2017, 60 (21), 8834–8846. DOI: 10.1021/acs.jmedchem.7b00924. View Source
